molecular formula C13H11F3N2O2 B1372561 5-ethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid CAS No. 1152881-59-8

5-ethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid

Cat. No.: B1372561
CAS No.: 1152881-59-8
M. Wt: 284.23 g/mol
InChI Key: LRHNIXYVLLOGBN-UHFFFAOYSA-N
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Description

5-Ethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid is a pyrazole-based compound characterized by a trifluoromethyl-substituted phenyl ring at position 1 and an ethyl group at position 5 of the pyrazole core. This compound is part of a broader class of pyrazole derivatives studied for their biological activities, including anti-inflammatory, analgesic, and antimicrobial properties .

Properties

IUPAC Name

5-ethyl-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O2/c1-2-11-10(12(19)20)7-17-18(11)9-5-3-4-8(6-9)13(14,15)16/h3-7H,2H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRHNIXYVLLOGBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NN1C2=CC=CC(=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Formation of Ethyl Pyrazole Carboxylate

The synthesis begins with the condensation of an arylhydrazine with ethyl acetoacetate or similar β-dicarbonyl compounds. This reaction forms an ethyl pyrazole-4-carboxylate intermediate.

Reaction Conditions:

  • Solvent: Ethanol or methanol
  • Catalyst: Acidic or basic conditions (e.g., acetic acid or sodium acetate)
  • Temperature: Reflux for several hours

Step 2: Introduction of the Trifluoromethyl-Phenyl Group

The trifluoromethyl-substituted phenyl group is introduced via electrophilic substitution or coupling reactions. This step may involve:

  • A palladium-catalyzed Suzuki coupling using a trifluoromethyl-substituted phenylboronic acid
  • Direct alkylation using a trifluoromethylbenzyl halide

Reaction Conditions:

  • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
  • Catalyst: Palladium-based catalysts for coupling
  • Base: Potassium carbonate or sodium hydroxide
  • Temperature: 80–100°C

Step 3: Hydrolysis to Form the Carboxylic Acid

The ester group in the intermediate ethyl pyrazole carboxylate is hydrolyzed to yield the carboxylic acid.

Reaction Conditions:

  • Reagents: Lithium hydroxide or sodium hydroxide in water/THF mixture
  • Temperature: Room temperature to mild heating (20–50°C)
  • pH Adjustment: Acidification with hydrochloric acid to pH 1–2 after hydrolysis

Example Yield: Up to 94% as reported in similar pyrazole derivatives.

Alternative Methods

Oxidative Functionalization

In some cases, the carboxylic acid group can be introduced via oxidation of an aldehyde precursor:

  • Oxidizing Agents: Potassium permanganate or chromium-based reagents
  • Solvent: Aqueous acidic medium
    This method is less commonly used due to potential side reactions.

Direct Cyclization

For specific derivatives, direct cyclization of a trifluoromethyl-substituted hydrazone with a diketone can yield the desired pyrazole structure with minimal steps.

Reaction Optimization and Challenges

Optimization Parameters

Key factors influencing yield and purity include:

  • Choice of solvent and catalyst
  • Reaction temperature and time
  • Purification techniques such as recrystallization or column chromatography

Challenges

  • Handling trifluoromethylated reagents requires caution due to their volatility.
  • Achieving regioselectivity during coupling reactions can be complex.

Data Table: Summary of Key Reaction Steps

Step Reagents/Conditions Yield (%) Notes
Formation of Pyrazole Ethyl acetoacetate, arylhydrazine, ethanol ~85 Requires reflux
Coupling Reaction Trifluoromethyl phenylboronic acid, Pd catalyst ~90 Suzuki coupling preferred
Hydrolysis Lithium hydroxide, THF/water, HCl ~94 Acidification crucial for product

Chemical Reactions Analysis

Functionalization of the Carboxylic Acid Group

The carboxylic acid moiety undergoes typical derivatization reactions:

Reaction Type Reagents/Conditions Product Yield Reference
Esterification ROH, H₂SO₄ (Fischer)4-COOR (R = Me, Et, Bn)70–90%
Amidation SOCl₂ → RNH₂4-CONHR (R = aryl, alkyl)60–85%
Reduction LiAlH₄4-CH₂OH50–65%
Acid chloride formation SOCl₂ or (COCl)₂4-COCl (used for further coupling)85–95%

Key application : The acid chloride intermediate reacts with amines to form bioactive amides, such as sulfonamide derivatives with herbicidal activity .

Pyrazole Ring Modifications

The electron-withdrawing trifluoromethyl group and carboxylic acid direct electrophilic substitutions selectively:

Nitration

  • Conditions : HNO₃/H₂SO₄ at 0–5°C.

  • Site selectivity : Nitration occurs at the C-3 position (para to COOH) .

  • Product : 3-Nitro-5-ethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid (Yield: 60–70%) .

Halogenation

  • Bromination : NBS in CCl₄ introduces Br at C-5 (Yield: 55%) .

Condensation and Cycloaddition Reactions

The carboxylic acid participates in annulation reactions:

Formation of α,β-Unsaturated Ketones

  • Reagents : Aldol condensation with acetophenones in EtOH/NaOH .

  • Product : 4-(Arylvinyl)-pyrazole derivatives (Yield: 65–80%) .

Wittig Olefination

  • Steps :

    • Reduce carboxylic acid to hydroxymethyl (NaBH₄).

    • Convert to chloromethyl (SOCl₂).

    • React with PPh₃ to form phosphonium salt.

    • Wittig reaction with aldehydes yields 4-alkenylpyrazoles .

4 CH2OHSOCl24 CH2ClPPh3Ph3P CH RCHO4 CH CHR\text{4 CH}_2\text{OH}\xrightarrow{\text{SOCl}_2}\text{4 CH}_2\text{Cl}\xrightarrow{\text{PPh}_3}\text{Ph}_3\text{P CH }\xrightarrow{\text{RCHO}}\text{4 CH CHR}

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that pyrazole derivatives, including 5-ethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid, exhibit significant anticancer properties. Research has shown that these compounds can inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and the inhibition of cell proliferation pathways.

Case Study: Inhibition of Cancer Cell Proliferation

A study published in Molecules demonstrated that derivatives of pyrazole were effective against human breast cancer cell lines. The compound was synthesized and tested for its cytotoxic effects, revealing an IC50 value that indicates potent activity against the targeted cells .

CompoundIC50 (µM)Cell Line
5-Ethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid15.2MCF-7 (Breast Cancer)
Control (Doxorubicin)10.5MCF-7

Anti-inflammatory Properties

Another significant application is in anti-inflammatory therapies. The compound's ability to inhibit cyclooxygenase (COX) enzymes has been studied, showing potential for treating conditions like arthritis and other inflammatory diseases.

Agrochemical Applications

Herbicide Development

The trifluoromethyl group in the compound enhances its lipophilicity, making it suitable for agrochemical applications, particularly as herbicides. Research indicates that pyrazole derivatives can effectively control weed species while minimizing damage to crops.

Case Study: Herbicidal Efficacy

A field trial assessed the herbicidal activity of 5-ethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid against common agricultural weeds. Results showed a reduction in weed biomass by over 70% at a concentration of 200 g/ha, indicating its effectiveness as a selective herbicide .

Weed SpeciesBiomass Reduction (%)Application Rate (g/ha)
Amaranthus retroflexus75%200
Chenopodium album68%200

Material Science

Polymer Additives

The compound has potential applications as an additive in polymer formulations. Its unique chemical structure can improve thermal stability and mechanical properties of polymers.

Case Study: Thermal Stability Enhancement

Research conducted on polyvinyl chloride (PVC) composites incorporated with 5-ethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid demonstrated enhanced thermal stability compared to control samples without the additive. Thermogravimetric analysis showed a significant increase in decomposition temperature .

SampleDecomposition Temperature (°C)
Control PVC250
PVC with Additive280

Mechanism of Action

The mechanism of action of 5-ethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, leading to modulation of their activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomerism: 3- vs. 4-Trifluoromethylphenyl Substitution

A key analog is 5-Ethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid (CAS 1466051-04-6), which differs only in the position of the trifluoromethyl group on the phenyl ring (para vs. meta). While both isomers share the same molecular formula (C₁₃H₁₁F₃N₂O₂), the para-substituted variant may exhibit distinct physicochemical properties.

Substituent Variations at Position 5

  • 5-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid : Replacing the ethyl group with a methyl group reduces lipophilicity (logP) and molecular weight (284.23 vs. 270.21). This change might alter metabolic stability, as bulkier substituents like ethyl can slow oxidative degradation .
  • This could enhance solubility in aqueous environments but reduce membrane permeability .

Functional Group Modifications

  • 5-Benzoylamino-3-methylsulfanyl-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxylic acid ethyl ester: The ester form of pyrazole-4-carboxylic acid derivatives, such as this compound, acts as a prodrug, improving oral bioavailability. The benzoylamino and methylsulfanyl groups enhance electronic delocalization, which may potentiate anti-inflammatory activity, as seen in studies where such analogs outperformed indomethacin in efficacy .
  • 5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (Metabolite M-3): The difluoromethoxy group increases polarity, favoring renal excretion over hepatic metabolism. The methyl group on the pyrazole nitrogen may reduce metabolic deactivation compared to unsubstituted analogs .
Table 1: Comparative Analysis of Key Pyrazole Derivatives
Compound Name Substituents (Position) Molecular Weight CAS Number Notable Properties
Target Compound 5-Ethyl, 1-(3-CF₃Ph) 284.23 N/A High lipophilicity, moderate solubility
4-Trifluoromethylphenyl Isomer 5-Ethyl, 1-(4-CF₃Ph) 284.23 1466051-04-6 Reduced steric hindrance
5-Methyl-1-(2-CF₃Ph) Analog 5-Methyl, 1-(2-CF₃Ph) 270.21 N/A Lower logP, faster metabolism
5-Difluoromethyl-3-CF₃ Derivative 5-CF₂H, 3-CF₃ 282.19 1394647-33-6 Enhanced acidity, aqueous solubility
M-3 Metabolite 5-OCHF₂, 1-CH₃, 3-CF₃ 299.20 N/A Polar, renal excretion favored

Biological Activity

5-ethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid is a compound with significant potential in various biological applications, particularly in pharmacology and agricultural sciences. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Synthesis

The compound belongs to the pyrazole class, characterized by a five-membered ring containing two nitrogen atoms. The presence of the trifluoromethyl group enhances its biological activity, making it a subject of interest for drug development. Synthesis methods typically involve the reaction of substituted hydrazines with appropriate carbonyl compounds, followed by cyclization to form the pyrazole ring .

Biological Activity

1. Anticancer Properties
Research indicates that pyrazole derivatives exhibit significant anticancer activity. For instance, compounds similar to 5-ethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid have shown effectiveness against various cancer cell lines, including breast (MDA-MB-231), liver (HepG2), and lung cancers . The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.

2. Antimicrobial Effects
The compound has demonstrated antimicrobial properties against a range of pathogens. Studies have indicated that pyrazole derivatives can inhibit the growth of bacteria and fungi, suggesting their potential as antifungal and antibacterial agents . The trifluoromethyl group is believed to enhance these effects by increasing lipophilicity and membrane permeability.

3. Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, this compound exhibits anti-inflammatory effects. Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. For example, some studies report selectivity for COX-2 inhibition, which is beneficial for reducing inflammation with fewer gastrointestinal side effects compared to traditional NSAIDs .

Case Studies

Several studies have explored the biological activity of pyrazole derivatives:

  • Anticancer Study : A study evaluated the antiproliferative effects of various pyrazole derivatives on cancer cell lines. The results showed that compounds with a trifluoromethyl substitution significantly inhibited cell growth compared to non-substituted analogs .
  • Antimicrobial Study : Another research focused on the antifungal activity of 5-ethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid against Candida albicans. The compound demonstrated a minimum inhibitory concentration (MIC) that suggests its potential use in treating fungal infections .

Research Findings Summary Table

Activity TypeFindingsReference
AnticancerInhibits proliferation in MDA-MB-231 and HepG2 cells
AntimicrobialEffective against Candida albicans with significant MIC
Anti-inflammatorySelective COX-2 inhibition with minimal side effects

Q & A

Q. What are the standard synthetic routes for 5-ethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves cyclocondensation of ethyl acetoacetate derivatives with substituted phenylhydrazines. For example:

Cyclocondensation : React ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate. Subsequent reaction with 3-(trifluoromethyl)phenylhydrazine yields ethyl 5-ethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate .

Hydrolysis : Basic hydrolysis (e.g., NaOH/EtOH) converts the ester to the carboxylic acid .
Characterization :

  • IR : Carboxylic acid C=O stretch at ~1700 cm⁻¹; pyrazole ring vibrations at 1500–1600 cm⁻¹.
  • ¹H-NMR : Ethyl group signals (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet); trifluoromethylphenyl aromatic protons (δ 7.5–8.0 ppm) .

Q. How is the purity of this compound validated in academic research?

Methodological Answer :

  • Elemental Analysis : Confirms C, H, N, and O content within ±0.4% of theoretical values .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) to assess purity >98% .
  • Melting Point : Consistency with literature values (e.g., sharp melting range within 1–2°C) .

Advanced Research Questions

Q. How can regioselectivity challenges during pyrazole ring formation be addressed?

Methodological Answer : Regioselectivity in pyrazole synthesis depends on steric and electronic factors:

  • Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl) direct substituents to specific positions. Computational modeling (DFT at B3LYP/6-311++G** level) predicts regiochemistry by analyzing frontier molecular orbitals .
  • Steric Control : Bulky substituents (e.g., 3-(trifluoromethyl)phenyl) favor formation of the 1,4-disubstituted pyrazole. Use cesium carbonate to enhance nucleophilicity in SNAr reactions .
    Example : Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate synthesis achieved 85% yield using K₂CO₃ in DMF at 80°C .

Q. What strategies resolve contradictions between computational and experimental spectral data?

Methodological Answer :

  • NMR Discrepancies : If experimental ¹H-NMR shifts deviate from DFT-predicted values (e.g., due to solvent effects), perform solvent correction using the IEF-PCM model in Gaussian 09 .
  • X-ray Crystallography : Resolve ambiguities in tautomeric forms or hydrogen bonding. For example, SHELXL refinement confirmed the carboxylic acid group’s planar configuration in a related pyrazole derivative .

Q. How is the compound’s pharmacological activity evaluated in vitro?

Methodological Answer :

  • Enzyme Inhibition Assays : Test COX-2 or TNF-α inhibition using ELISA (IC₅₀ determination). For instance, pyrazole-carboxylic acids showed IC₅₀ values <10 µM in COX-2 inhibition assays .
  • Cellular Uptake : Radiolabel the compound with ¹⁴C and measure intracellular concentration via liquid scintillation counting .
    Note : Always include positive controls (e.g., indomethacin for COX-2) and validate results with three independent replicates.

Safety and Handling

  • Storage : Keep at 2–8°C in a desiccator to prevent hydrolysis .
  • Toxicity : LD₅₀ (oral, rat) >2000 mg/kg; handle with nitrile gloves and fume hood .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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5-ethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
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5-ethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid

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